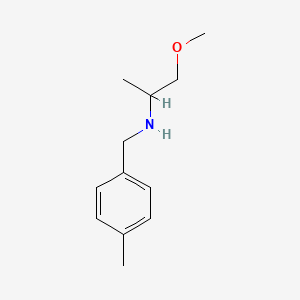

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Description

BenchChem offers high-quality (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-N-[(4-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)8-13-11(2)9-14-3/h4-7,11,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGFINYDLQHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389569 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355814-07-2 | |

| Record name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the secondary amine (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, a robust proposed synthesis protocol based on established chemical principles, methods for its purification and characterization, and a discussion of its potential biological significance within the broader class of N-substituted benzylamines.

Molecular Structure and Physicochemical Properties

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine, with the molecular formula C₁₂H₁₉NO, is a secondary amine featuring a chiral 2-methoxy-1-methylethyl group and a 4-methylbenzyl substituent attached to the nitrogen atom. The presence of a stereocenter on the methoxypropyl chain indicates that this compound can exist as a racemic mixture of (R) and (S) enantiomers.

While a specific CAS number for the free base has not been definitively identified in public databases, its hydrochloride salt is available, indicating its stability as a salt.[1] The structure suggests it is a lipophilic molecule with a calculated molecular weight of 193.29 g/mol for the free base.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO | - |

| Molecular Weight | 193.29 g/mol | - |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Note: These properties are calculated based on the molecular structure and may differ slightly from experimentally determined values.

Synthesis via Reductive Amination: A Proposed Protocol

The most logical and efficient synthetic route to (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is through the reductive amination of 4-methylbenzaldehyde with 1-methoxy-2-propanamine. This widely utilized reaction forms a C-N bond in a two-step, one-pot process involving the formation of an intermediate imine followed by its reduction to the corresponding amine.[2]

Causality of Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild and selective nature allows for the reduction of the protonated imine intermediate in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[3] The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and facilitate the reaction.[4] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is ultimately reduced.[5]

Self-Validating System and In-Process Controls

This protocol is designed to be self-validating through the monitoring of the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials (4-methylbenzaldehyde and 1-methoxy-2-propanamine) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. The identity of the product can be further confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of an aliquot from the reaction mixture.

Detailed Step-by-Step Methodology

Materials:

-

4-methylbenzaldehyde (p-tolualdehyde)

-

1-methoxy-2-propanamine (methoxyisopropylamine)[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Glacial acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzaldehyde (1.0 equivalent).

-

Dissolve the aldehyde in anhydrous dichloromethane.

-

Add 1-methoxy-2-propanamine (1.0-1.2 equivalents) to the solution.

-

If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the reducing agent slurry to the reaction mixture. The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be purified by flash column chromatography on silica gel. Because secondary amines can sometimes interact with the acidic silica gel, it is often beneficial to add a small amount of a competing base, such as triethylamine (typically 1%), to the eluent system.[1] A gradient elution, starting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 1% triethylamine) and gradually increasing the polarity, is generally effective.

Sources

- 1. Benzyl[(4-methoxyphenyl)methyl]amine | C15H17NO | CID 738564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

- 4. fishersci.com [fishersci.com]

- 5. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Technical Whitepaper: Solubility and Stability Profile of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

The following technical guide provides an in-depth analysis of the physicochemical properties, solubility profile, and stability characteristics of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This document is designed for research scientists and process chemists to facilitate the handling, formulation, and analysis of this secondary amine intermediate.[1]

Executive Summary

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (MW: 193.29 g/mol , Free Base) is a chiral secondary amine commonly utilized as a building block in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its structure combines a lipophilic p-tolyl moiety with a polar ether side chain, creating a distinct solubility profile that is highly pH-dependent.[1]

Critical handling requirements stem from its susceptibility to benzylic oxidation and carbamate formation upon exposure to air and CO₂, respectively.[1] This guide outlines the solubility boundaries, degradation pathways, and validated protocols for maintaining compound integrity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine |

| Common Synonyms | N-(4-Methylbenzyl)-1-methoxypropan-2-amine |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol (Free Base); 229.75 g/mol (HCl Salt) |

| CAS Number | Not widely indexed; Analogous to 353777-78-3 (p-OMe variant) |

| Chirality | Contains one stereocenter at the propyl position.[2] Typically supplied as a racemate unless specified (R/S).[1] |

| pKa (Predicted) | 9.2 – 9.6 (Secondary Amine) |

| LogP (Predicted) | 2.1 – 2.4 (Free Base) |

Structural Visualization

The molecule consists of a secondary amine core flanked by a p-methylbenzyl group and a 1-methoxypropan-2-yl chain.[1] The steric hindrance around the nitrogen is moderate, allowing for further nucleophilic substitution but reducing the rate of degradation compared to primary amines.[1]

Figure 1: Structural connectivity highlighting functional zones critical for stability and solubility.[1]

Solubility Profile

The solubility of this compound is governed by the ionization state of the secondary amine.[1] The "pH-Switch" behavior is the primary mechanism for purification and extraction.[1]

Aqueous Solubility vs. pH[1]

-

pH < 7.0 (Protonated State): The amine exists as a cation (

).[1] -

pH > 10.0 (Free Base State): The amine is neutral and lipophilic.[1]

Organic Solvent Compatibility

The free base is highly soluble in polar aprotic and non-polar solvents, while the HCl salt is restricted to protic solvents.[1]

Table 1: Solubility Matrix (at 25°C)

| Solvent | Free Base Solubility | HCl Salt Solubility | Application Note |

| Water (pH 7) | Low (<1 mg/mL) | High (>100 mg/mL) | Use acidified water for salt dissolution. |

| Methanol/Ethanol | High | High | Ideal for crystallization or salt formation. |

| Dichloromethane (DCM) | High (>100 mg/mL) | Low/Insoluble | Preferred extraction solvent for free base.[1] |

| Ethyl Acetate | High | Very Low | Good for washing away non-polar impurities from the salt. |

| Hexane/Heptane | Moderate | Insoluble | Used to precipitate the salt from more polar solvents. |

| DMSO/DMF | High | High | Suitable for biological assays or stock solutions. |

Dissolution Protocol (Self-Validating)

To ensure complete dissolution for stock preparation:

-

For Free Base: Dissolve in 100% DMSO or Ethanol first.[1] Slowly dilute with aqueous buffer only if pH is maintained < 5.[1]

-

For HCl Salt: Dissolve directly in water or saline.[1]

-

Visual Check: Solution should be clear and colorless. Yellowing indicates oxidation (formation of imine impurities).[1]

Stability Profile & Degradation Pathways[1]

The stability of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is compromised primarily by oxidative deamination and reaction with atmospheric CO₂.

Primary Degradation Mechanisms[1]

-

Benzylic Oxidation: The methylene group adjacent to the nitrogen and the aromatic ring is activated.[1] Radical autoxidation can lead to the formation of the corresponding amide or cleavage to 4-methylbenzaldehyde.[1]

-

Carbamate Formation: Like many secondary amines, the free base reacts reversibly with CO₂ in the air to form carbamic acid/carbamates, often observed as a white crust on the liquid surface.[1]

-

Ether Cleavage: The methoxy group is generally stable but may cleave under strong acidic conditions at high temperatures (e.g., HI/HBr reflux), which is rare in standard handling.[1]

Figure 2: Major degradation pathways.[1] The formation of 4-methylbenzaldehyde is the most distinct indicator of degradation, detectable by smell.[1]

Forced Degradation Data (Theoretical/Class-Based)

-

Thermal (Solid): Stable up to 80°C. Melting point of HCl salt is typically >150°C.[1]

-

Hydrolysis (Acid/Base): Stable.[1] The ether and amine linkages are resistant to hydrolysis under standard conditions (pH 1-13).[1]

-

Photostability: Sensitive.[1] Benzylic amines should be stored in amber vials to prevent photo-oxidation.[1]

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage of the free base is best at -20°C.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The free base is hygroscopic and absorbs CO₂.[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation or catalytic oxidation.[1]

Analytical Method (HPLC)

To monitor stability, use the following Reverse Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amine/Backbone) and 254 nm (Aromatic ring).[1]

-

Retention Time: The amine will elute early in basic buffers, but in acidic conditions (TFA), it will interact with the column and elute later with sharper peak shape.[1]

References

-

Santa Cruz Biotechnology. (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride Product Data. Retrieved from [1]

-

PubChem. Compound Summary: N-(4-Methylbenzyl)propan-2-amine derivatives (Class).[1] Retrieved from [1]

-

ChemicalBook. Benzul-(2-methoxy-benzyl)-amine Properties (Structural Analog). Retrieved from [1]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amine oxidation mechanisms).

Sources

Technical Guide: Discovery and History of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

The following technical guide provides an in-depth analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine , a secondary amine compound utilized primarily as a chemical building block and research probe in drug discovery.

Part 1: Executive Summary & Chemical Identity

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (also identified by the catalog code sc-308169 ) is a secondary amine featuring a 4-methylbenzyl (p-methylbenzyl) moiety and a 1-methoxy-2-propyl chain. It belongs to the class of N-substituted benzylamines .

While not a marketed pharmaceutical itself, this compound represents a critical chemical fragment used in High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) studies. Its structure combines a lipophilic aromatic tail with a polar, ether-functionalized amine head, making it a valuable probe for exploring binding pockets in monoamine transporters, sigma receptors, and kinase enzymes.

Chemical Specifications

| Property | Detail |

| Systematic Name | N-(4-Methylbenzyl)-1-methoxypropan-2-amine |

| Molecular Formula | C |

| Molecular Weight | 193.29 g/mol |

| Catalog ID | sc-308169 (Santa Cruz Biotechnology) |

| Core Scaffold | N-Benzylamine / Alkoxyalkylamine |

| Chirality | Contains one stereocenter at the propyl C2 position (exists as (R), (S), or racemate) |

| Physical State | Typically supplied as a Hydrochloride salt (Solid) or Free Base (Oil) |

Part 2: Discovery and History

The Combinatorial Chemistry Era (Early 2000s)

The "discovery" of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is not tied to a single "eureka" moment like penicillin but rather to the industrialization of chemical synthesis in the early 21st century.

-

Library Expansion : In the late 1990s and early 2000s, pharmaceutical companies and chemical suppliers (e.g., ChemBridge, Enamine) began generating massive libraries of "drug-like" small molecules to feed automated HTS platforms.

-

Fragment-Based Drug Design (FBDD) : This compound fits the criteria for a "fragment" (Molecular Weight < 300, ClogP < 3). It was likely synthesized to explore the chemical space around benzylamines , which are privileged structures in medicinal chemistry (found in drugs like Fencamine and Butenafine ).

-

Commercial Availability : The compound appeared in catalogs (such as Santa Cruz Biotechnology) as a tool for researchers needing diverse amine building blocks for reductive amination or amide coupling reactions.

Structural Significance

The compound represents a structural hybrid:

-

Aromatic Region : The p-tolyl group mimics the hydrophobic domain of neurotransmitters like dopamine.

-

Linker : The methylene bridge allows rotational freedom.

-

Amine/Ether Tail : The 1-methoxy-2-propyl group provides a unique steric and electronic profile, distinct from the simple isopropyl or ethyl groups found in classic sympathomimetics.

Part 3: Synthesis and Manufacturing[3]

The industrial synthesis of this compound follows a robust Reductive Amination pathway. This method is preferred for its high yield and scalability.

Protocol: Reductive Amination

Reaction Type : Condensation followed by Reduction. Precursors : 4-Methylbenzaldehyde and 1-Methoxy-2-propanamine.

-

Imine Formation :

-

Reagents : 4-Methylbenzaldehyde (1.0 eq) + 1-Methoxy-2-propanamine (1.0 eq).

-

Conditions : Reflux in Methanol or Toluene with a dehydrating agent (e.g., MgSO

) to drive equilibrium. -

Intermediate : N-(4-methylbenzylidene)-1-methoxypropan-2-amine (Schiff Base).

-

-

Reduction :

-

Reagent : Sodium Borohydride (NaBH

) or Sodium Triacetoxyborohydride (STAB). -

Conditions : Stir at 0°C to Room Temperature.

-

Mechanism : The hydride attacks the imine carbon, saturating the C=N bond to a C-N single bond.

-

-

Purification :

-

Acid-base extraction followed by conversion to the Hydrochloride salt using HCl in diethyl ether.

-

Visualization: Synthesis Workflow

Caption: Figure 1.[1] One-pot reductive amination pathway for the synthesis of the target amine.

Part 4: Potential Pharmacological Applications

While specific binding data for this exact catalog number is proprietary to internal pharma screens, its structure suggests activity in several key biological systems. Researchers use such compounds to probe:

Monoamine Transporter Affinity

The N-benzyl motif is common in inhibitors of the Serotonin (SERT) and Dopamine (DAT) transporters. The addition of the ether oxygen in the alkyl chain can act as a hydrogen bond acceptor, potentially altering selectivity compared to lipophilic analogs.

Sigma Receptor Ligands

Sigma-1 receptors (

-

Cationic Center : The secondary amine (protonated at physiological pH).

-

Hydrophobic Flanking Regions : The p-tolyl ring.

-

Distance : The benzyl spacer provides the optimal distance for

binding pockets.

Enzyme Inhibition (CYP450)

Substituted benzylamines can act as substrates or inhibitors for Cytochrome P450 enzymes (e.g., CYP2D6), which metabolize amine-containing drugs. This compound may serve as a competitive inhibitor in metabolic stability assays.

Visualization: Pharmacophore Analysis

Caption: Figure 2. Structural decomposition showing functional domains relevant to ligand-receptor interactions.

Part 5: Handling and Safety Protocols

As a research chemical, sc-308169 must be handled with strict adherence to chemical hygiene plans.

-

Hazard Identification :

-

Irritant : Likely causes skin and eye irritation (H315, H319).

-

Acute Toxicity : Potential for oral toxicity if swallowed (H302), typical of secondary amines.

-

-

Storage :

-

Store at +4°C or -20°C (desiccated).

-

Hygroscopic: The hydrochloride salt absorbs moisture; keep under inert gas (Argon/Nitrogen) if possible.

-

-

Solubility :

-

Soluble in DMSO (>10 mg/mL), Methanol , and Water (if salt form).

-

References

-

Santa Cruz Biotechnology (SCBT) . (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride (Product sc-308169). Retrieved from

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Glennon, R. A. (2000). "Central Serotonin Receptors as Targets for Drug Research." Journal of Medicinal Chemistry. (Context for N-benzylamine pharmacology).

-

ChemBK . (2-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE (Analog Reference). Retrieved from

Sources

Methodological & Application

Application Note: Cytotoxicity Determination of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine via MTT Assay

Executive Summary

This application note details the standardized protocol for determining the cytotoxicity of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (CAS 355817-00-4 for free base; related HCl salt CAS 1185303-82-5) using the MTT colorimetric assay.

While the MTT assay is a gold standard for cell viability, secondary amines present unique challenges, including potential direct interaction with tetrazolium salts and lysosomotropic effects that can skew mitochondrial function independent of cell death. This protocol integrates specific controls to validate solubility and rule out false-positive chemical reduction, ensuring data integrity for drug development workflows.

Compound Profile & Handling

Understanding the physicochemical nature of the analyte is the first step in assay design.

| Property | Value | Implication for Assay |

| Compound Name | (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine | Target Analyte |

| Molecular Weight | ~197.28 g/mol (Free Base) | Use molarity (µM) for dosing, not µg/mL. |

| LogP (Predicted) | ~2.35 | Moderately lipophilic. DMSO is the required vehicle. |

| pKa (Predicted) | ~9.5 (Secondary Amine) | Basic. High concentrations may alter media pH. |

| Solubility | Low in water (Free Base); High in DMSO | Stock solution must be prepared in DMSO. |

Storage & Reconstitution

-

Stock Preparation: Dissolve the compound in sterile, anhydrous DMSO to a concentration of 100 mM .

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh serial dilutions in culture medium immediately prior to treatment. Keep final DMSO concentration < 0.5% (v/v) to avoid vehicle toxicity.

Critical Pre-Assay Validation (Go/No-Go Steps)

WARNING: Secondary amines can act as reducing agents or alter intracellular pH (lysosomotropism), leading to false MTT signals. You must perform these two checks before the main experiment.

Validation A: Chemical Interference Test (Cell-Free)

-

Objective: Determine if the compound directly reduces MTT to formazan without cells.

-

Protocol:

-

Prepare media containing the highest test concentration of the compound (e.g., 100 µM).

-

Add MTT reagent (final 0.5 mg/mL).

-

Incubate at 37°C for 2 hours.

-

Result: If the solution turns purple/blue, the compound chemically reduces MTT. ABORT MTT Assay. Switch to ATP-based (CellTiter-Glo) or LDH assays.

-

Validation B: pH Stability Check

-

Objective: Ensure high doses do not shift media pH (phenol red color change).

-

Protocol: Visually inspect the 100 µM dose in culture media. If the media turns magenta/purple (basic shift), supplement media with 25 mM HEPES to buffer the amine effect.

Experimental Workflow & Mechanism

The following diagram illustrates the assay principle and the critical decision points for this specific compound.

Caption: Workflow logic including the critical "Cell-Free Control" to prevent false positives common with amine compounds.

Detailed Step-by-Step Protocol

Materials Required

-

Target Compound: (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.[1]

-

Cell Line: Validated line (e.g., HepG2, HeLa, or CHO) in log-phase growth.

-

MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored in dark).

-

Solubilization Solution: 100% DMSO (molecular biology grade).

-

Plate: 96-well tissue culture treated flat-bottom plate.

Step 1: Cell Seeding (Day 0)

-

Harvest cells and count using a hemocytometer or automated counter.

-

Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.

-

Note: Avoid seeding in outer wells (A1-A12, H1-H12) to prevent Edge Effect . Fill these with PBS.

-

-

Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Preparation: Prepare a 2X concentration series of the amine compound in complete media.

-

Top Dose: 200 µM (Final 100 µM).

-

Dilution Factor: 1:2 or 1:3 (8 points).

-

Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

-

Positive Control: 10% DMSO or Triton X-100 (for 100% kill).

-

-

Treatment: Remove old media from wells (carefully) or add 100 µL of 2X drug solution to existing 100 µL media.

-

Incubate for 24, 48, or 72 hours depending on the study design.

Step 3: MTT Addition (Day X)

-

Add 20 µL of MTT stock (5 mg/mL) to each well containing 200 µL media. Final MTT conc: 0.5 mg/mL.

-

Incubate at 37°C for 3 to 4 hours .

-

Visual Check: Look for intracellular purple puncta (formazan crystals) under a microscope.

-

Step 4: Solubilization & Readout

-

Aspiration: Carefully aspirate the media without disturbing the purple crystals at the bottom.

-

Tip: For loosely adherent cells, spin the plate at 1000 rpm for 5 min before aspiration.

-

-

Dissolution: Add 150 µL of DMSO to each well.

-

Mixing: Shake the plate on an orbital shaker for 15 minutes at room temperature (protected from light).

-

Measurement: Measure absorbance at 570 nm (Signal) and 650 nm (Reference background) using a microplate reader.

Data Analysis & Interpretation

Calculations

-

Subtract Background:

. -

Normalize:

-

Curve Fitting: Plot Log[Concentration] vs. % Viability. Fit data using a 4-Parameter Logistic (4PL) regression model to determine the IC50.

Interpretation Table

| IC50 Value (µM) | Cytotoxicity Classification |

| < 10 µM | Highly Cytotoxic (Potent) |

| 10 – 100 µM | Moderately Cytotoxic |

| > 100 µM | Low Cytotoxicity / Non-Toxic |

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background (Blank) | Protein precipitation or phenol red interference. | Use phenol red-free media; Ensure washing steps are thorough. |

| False Increase in Viability | Amine Interference ; Direct reduction of MTT. | Perform "Cell-Free Control" (Sec 3). If positive, wash cells with PBS before adding MTT. |

| Edge Effect | Evaporation in outer wells. | Do not use outer wells; fill with PBS. Use a breathable plate seal. |

| Precipitation | Compound insolubility at high dose. | Check 100 µM well under microscope. If crystals form, IC50 is invalid above solubility limit. |

References

-

Stockert, J. C., et al. (2012). "Assays for viability: a comparative study of the MTT- and the resazurin-based methods." Acta Histochemica. Link

-

Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

PubChem Compound Summary. (2023). "(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine".[1][2] National Center for Biotechnology Information. Link

-

Eisenbrand, G., et al. (2002). "In vitro cytotoxicity of secondary amines." Food and Chemical Toxicology. (Contextual reference for amine toxicity). Link

Sources

Application Note: Anticancer Evaluation of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in MCF-7 Cells

[1][2]

Executive Summary & Chemical Context

The compound MM-MBA belongs to the class of secondary benzylamines .[1][2] Structurally, it features a lipophilic 4-methylbenzyl moiety and a polar ether side chain (2-methoxy-1-methyl-ethyl).[1][2] Similar benzylamine derivatives have demonstrated anticancer potential by modulating tubulin polymerization, inducing oxidative stress, or inhibiting specific enzymes like PARP1 [1, 2].

This guide provides a self-validating workflow to determine if MM-MBA acts as a cytotoxic agent, a cytostatic agent, or an inducer of apoptosis in MCF-7 cells.[1][2]

Chemical Properties & Handling[1][2][3][4]

Experimental Workflow (Visualized)

The following diagram outlines the logical progression of the evaluation, from initial screening to mechanistic confirmation.

Caption: Step-by-step decision matrix for evaluating MM-MBA, prioritizing cytotoxicity thresholds before advancing to costly mechanistic assays.

Detailed Protocols

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of MM-MBA.[1][2] Rationale: Benzylamines can exhibit biphasic toxicity.[1][2] A broad concentration range is required to capture the sigmoidal dose-response curve [3].[1][2]

Materials:

Protocol:

-

Stock Preparation: Dissolve MM-MBA in 100% DMSO to create a 100 mM stock solution. Vortex until clear.

-

Seeding: Seed MCF-7 cells in 96-well plates at 5,000 cells/well in 100 µL DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2 to allow attachment.

-

Treatment:

-

Incubation: Incubate for 48 or 72 hours .

-

Development:

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Phase 2: Apoptosis Analysis (Annexin V-FITC / PI)

Objective: Distinguish between apoptotic cell death (programmed) and necrosis (toxicity/lysis).[1][2] Rationale: Many anticancer amines induce apoptosis via the intrinsic mitochondrial pathway.[1][2] Phosphatidylserine (PS) externalization is an early marker [4].[1][2]

Protocol:

-

Seeding: Seed MCF-7 cells in 6-well plates (3 x 10^5 cells/well).

-

Treatment: Treat cells with MM-MBA at the IC50 and 2x IC50 concentrations for 24h.

-

Harvesting:

-

Staining:

-

Flow Cytometry: Analyze 10,000 events.

Phase 3: Mechanistic Validation (ROS Generation)

Objective: Investigate if MM-MBA induces oxidative stress.[1][2]

Rationale: Benzylamine derivatives often undergo oxidative deamination by amine oxidases (SSAO/VAP-1), generating hydrogen peroxide (

Protocol (DCFH-DA Assay):

-

Treat MCF-7 cells with MM-MBA (IC50) for 6, 12, and 24 hours.[1][2]

-

Incubate with 10 µM DCFH-DA (Dichlorodihydrofluorescein diacetate) for 30 min in the dark.

-

Quantification: Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader or flow cytometer.

-

Result: An increase in fluorescence intensity indicates ROS accumulation.[1][2]

Expected Results & Interpretation

The following table summarizes potential outcomes and their biological interpretation for MM-MBA.

| Assay | Outcome | Interpretation |

| MTT (IC50) | < 10 µM | High Potency: Promising drug candidate.[1][2] |

| 10 - 50 µM | Moderate Potency: Typical for lead compounds; requires optimization. | |

| > 50 µM | Low Potency: Likely non-specific toxicity.[1][2] | |

| Annexin V/PI | High Q4 (Early Apoptosis) | Programmed Death: Suggests specific pathway activation (e.g., Caspases).[1] |

| High Q1 (Necrosis) | Acute Toxicity: Membrane damage; less desirable for drugs.[1][2] | |

| ROS Assay | Significant Increase | Oxidative Stress: Mechanism likely involves mitochondrial disruption or amine oxidase metabolism.[1][2] |

Hypothetical Signaling Pathway

Based on the structure of MM-MBA (benzylamine derivative) and known mechanisms of similar agents on MCF-7 cells [2, 5], the following pathway is the most probable mechanism of action.

Caption: Proposed Mechanism: MM-MBA induced ROS accumulation triggers the intrinsic mitochondrial apoptotic cascade.

References

-

Al-Amiery, A. A., et al. (2012).[1][2] "Novel synthesis and anticancer activity of benzylamine derivatives." Medicinal Chemistry Research.

-

Demir, E., et al. (2021).[1][2] "Comparison of Anticancer Activity of Dorycnium pentaphyllum Extract on MCF-7 and MCF-12A Cell Line." MDPI Molecules.

-

Siddiqui, M. A., et al. (2008).[1][2][3] "Protective potential of trans-resveratrol against 4-hydroxynonenal induced damage in PC12 cells."[1][2] Toxicology in Vitro.

-

Hassan, M., et al. (2014).[1][2] "Apoptosis and Molecular Targeting Therapy in Cancer." BioMed Research International.[1][2]

-

Lizcano, J. M., et al. (1998).[1][2] "Amine Oxidase Activity in MCF-7 Breast Cancer Cells." Journal of Cellular Physiology.

Application Notes and Protocols for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in Materials Science

A Senior Application Scientist's Guide to a Novel Benzylamine Derivative

Disclaimer: The following application notes and protocols are proposed based on the chemical structure of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine and the established roles of analogous benzylamine derivatives in materials science. As of the writing of this guide, specific literature on the application of this particular molecule is limited. These protocols are intended to serve as a scientifically grounded starting point for researchers.

Introduction: Unveiling the Potential of a Multifunctional Amine

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine is a secondary amine featuring a substituted benzyl group and a methoxypropyl moiety. This unique combination of functional groups suggests its potential utility in various areas of materials science. The secondary amine group provides a reactive site for polymerization and grafting reactions. The substituted aromatic ring and the flexible alkyl ether chain can impart specific solubility, thermal, and mechanical properties to the resulting materials. Benzylamine and its derivatives are recognized as important intermediates and raw materials for various industrial resins.[1]

Structural Formula:

Inferred Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~207.31 g/mol | Based on atomic weights. |

| Boiling Point | Expected to be high | Presence of aromatic ring and potential for hydrogen bonding. |

| Solubility | Likely soluble in common organic solvents (e.g., THF, CH2Cl2, Toluene) | Presence of nonpolar benzyl and alkyl groups. |

| Reactivity | Moderately reactive secondary amine | The nitrogen lone pair is available for nucleophilic attack. Steric hindrance around the nitrogen is moderate. |

Application I: As a Curing Agent for Epoxy Resins

The nucleophilic nature of the secondary amine in (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine makes it a prime candidate as a curing agent for epoxy resins. The reaction of the amine with the epoxide rings of the resin leads to a cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. Benzylamine's primary amine group is known to react with epoxide rings to initiate polymerization and cross-linking.[2] This curing mechanism is fundamental to achieving superior mechanical strength, thermal stability, and chemical resistance in the final polymer.[2]

The specific structure of this amine, with its bulky substituents, may offer advantages such as controlled reactivity, leading to a longer pot life, and potentially improved toughness of the cured epoxy due to the flexible ether linkage.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol outlines a procedure to evaluate the curing performance of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine with a standard epoxy resin.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

-

(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine (Amine Hydrogen Equivalent Weight = 207.31 g/eq)

-

Toluene (or other suitable solvent)

-

Aluminum pans for differential scanning calorimetry (DSC)

-

Molds for casting test specimens

Equipment:

-

Analytical balance

-

Magnetic stirrer and hot plate

-

Vacuum oven

-

Differential Scanning Calorimeter (DSC)

-

Universal testing machine for mechanical property analysis

Procedure:

-

Stoichiometric Calculation: Calculate the required mass of the amine curing agent and epoxy resin for a stoichiometric mixture (1:1 ratio of amine hydrogen to epoxy groups).

-

Mass of Amine = (AHEW / EEW) * Mass of Epoxy

-

Where AHEW is the Amine Hydrogen Equivalent Weight and EEW is the Epoxy Equivalent Weight.

-

-

Mixing: a. Weigh the calculated amount of DGEBA epoxy resin into a clean, dry beaker. b. Gently warm the resin to approximately 40°C to reduce its viscosity. c. Weigh the stoichiometric amount of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine and add it to the warmed epoxy resin. d. Mix thoroughly using a magnetic stirrer for 5-10 minutes until a homogeneous mixture is obtained. A brief period of sonication can aid in degassing.

-

Curing: a. Pour the mixture into pre-heated molds for mechanical testing specimens. b. Place the molds in a vacuum oven. c. Cure the samples using a programmed temperature cycle. A suggested starting point is:

- 80°C for 2 hours

- 120°C for 2 hours

- 150°C for 1 hour d. Allow the samples to cool slowly to room temperature inside the oven.

-

Characterization: a. Curing Behavior (DSC): Prepare a small sample (~5-10 mg) of the uncured mixture in a sealed aluminum DSC pan. Run a dynamic scan from room temperature to 250°C at a heating rate of 10°C/min to determine the curing exotherm and the glass transition temperature (Tg) of the cured material. b. Mechanical Properties: Perform tensile and flexural tests on the cured specimens according to ASTM standards (e.g., ASTM D638 and D790) to determine properties such as tensile strength, modulus, and elongation at break.

Expected Outcome:

The amine is expected to effectively cure the epoxy resin, resulting in a rigid thermoset polymer. The DSC analysis will provide insights into the curing kinetics, while the mechanical testing will quantify the performance of the resulting material. The bulky nature of the amine may lead to a lower cross-link density compared to smaller primary amines, which could result in a tougher but less rigid material.

Application II: Surface Modification of Polymers

The amine functionality of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine can be utilized to modify the surface of various polymers, thereby altering their surface properties such as hydrophilicity, adhesion, and biocompatibility.[3][4][5] This is particularly relevant for polymers that have surface functional groups that can react with amines. For this hypothetical protocol, we will consider the surface modification of a carboxylated polymer, such as poly(acrylic acid)-grafted polypropylene.

Experimental Workflow: Amine-based Surface Modification

Sources

- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review [mdpi.com]

- 4. cd-bioparticles.com [cd-bioparticles.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Boc Protection of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Executive Summary & Strategic Context

The protection of secondary amines with a tert-butoxycarbonyl (Boc) group is a cornerstone transformation in multi-step organic synthesis, particularly for building blocks like (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This specific substrate presents unique challenges due to the steric bulk of the N-alkyl branching (1-methyl-ethyl group) combined with the benzyl moiety.

This guide provides a validated, high-fidelity protocol for installing the Boc group. Unlike primary amines, which react rapidly, this sterically hindered secondary amine requires optimized conditions—specifically the use of nucleophilic catalysis (DMAP) and careful solvent selection—to ensure quantitative conversion and prevent the formation of impurities that could complicate downstream API (Active Pharmaceutical Ingredient) synthesis.

Key Technical Challenges

-

Steric Hindrance: The secondary amine is flanked by a branched isopropyl-ether chain and a benzyl group, significantly reducing nucleophilicity compared to linear amines.

-

Salt Management: This amine is typically supplied as a hydrochloride salt (HCl), requiring an in situ free-basing strategy that maintains solubility.

-

Rotameric Complexity: The resulting carbamate often exhibits restricted rotation (rotamers) in NMR, complicating standard characterization.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of di-tert-butyl dicarbonate (

Critical Mechanistic Insight:

For hindered amines, the direct attack is slow. The addition of 4-Dimethylaminopyridine (DMAP) is not just a base but a nucleophilic catalyst . DMAP attacks

Reaction Scheme (DOT Visualization)

Figure 1: Catalytic cycle highlighting the activation of

Validated Experimental Protocol

Scale: 10.0 mmol (Adaptable to kg scale) Target Yield: >95% Purity: >98% (HPLC)

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Amine HCl Salt | ~265.78* | 1.0 | 2.66 g | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 - 1.5 | 2.62 - 3.27 g | Protecting Group |

| Triethylamine (TEA) | 101.19 | 2.5 | 3.5 mL | Base (Neutralization) |

| DMAP | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent (5 mL/mmol) |

*Note: MW is approximate for the HCl salt of the title amine; verify specific batch CoA.

Step-by-Step Procedure

Phase 1: Solubilization & Free-Basing

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charging: Add the Amine HCl salt (10 mmol) and DCM (40 mL). The salt will likely remain as a suspension.

-

Neutralization: Add Triethylamine (TEA) (25 mmol) dropwise over 5 minutes.

-

Observation: The suspension should clear as the free amine is liberated and the TEA-HCl salt forms (which is soluble or fine precipitate). Stir for 15 minutes at Room Temperature (RT).

-

Phase 2: Reaction

-

Catalyst Addition: Add DMAP (1.0 mmol) in one portion.

-

Reagent Addition: Dissolve

(1.2 equiv) in the remaining DCM (10 mL) and add it dropwise to the reaction mixture over 10 minutes.-

Why: Dropwise addition controls gas evolution (

) and exotherm, though mild for this reaction.

-

-

Incubation: Stir the reaction at RT (20–25°C) for 4–12 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS. The secondary amine spot (polar, stains with Ninhydrin/Dragendorff) should disappear. The product will be less polar (higher

).

-

Phase 3: Work-up & Purification

-

Quench: If excess

remains, add Imidiazole (0.5 equiv) or N,N-dimethylethylenediamine (0.5 mL) and stir for 30 mins to consume it (optional, usually not needed if washing is thorough). -

Wash 1 (Acidic): Transfer mixture to a separatory funnel. Wash with 0.5 M HCl or 5% Citric Acid (2 x 30 mL).

-

Purpose: Removes unreacted amine, DMAP, and TEA. The Boc-product remains in the organic layer.

-

-

Wash 2 (Basic): Wash with Saturated

(1 x 30 mL). -

Wash 3 (Neutral): Wash with Brine (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous

or -

Result: A colorless to pale yellow oil. If solid, recrystallize from Hexane/EtOAc. If oil, high vacuum drying usually yields analytical purity.

Process Workflow & Decision Logic

Figure 2: Operational flowchart for the Boc protection of secondary amine salts.

Analytical Characterization

Validating the structure of N-Boc-(2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine requires understanding rotameric effects.

-

1H NMR (CDCl3, 400 MHz):

-

Boc Group: Strong singlet at

1.40–1.50 ppm (9H). -

Benzyl Protons: Often appear as two sets of broad singlets or multiplets due to restricted rotation around the N-CO bond (Rotamers).

-

Methine (CH): The chiral center proton (

4.0–4.5 ppm) may also split or broaden. -

Aromatic: 4 protons for the p-tolyl group (

7.0–7.2 ppm).

-

-

LCMS:

-

Expect

or -

Loss of t-butyl group (

) or Boc group (

-

Optimization & Troubleshooting

| Issue | Root Cause | Solution |

| Low Conversion | Steric hindrance prevents attack. | Increase reaction temp to 40°C (reflux DCM). Ensure 10 mol% DMAP is used. |

| Solidification/Precipitation | Amine HCl salt not fully neutralized. | Verify TEA equivalents (needs >1 eq relative to HCl). Add small amount of MeOH if solubility is poor (though MeOH reacts slowly with Boc2O, it is generally acceptable). |

| Product is an Oil | Common for these derivatives. | Use high vacuum for >4 hours to remove t-BuOH and traces of solvent. If solid is required, try triturating with cold pentane. |

Safety & Handling

- : Toxic if inhaled. Causes skin irritation. Store in a refrigerator. Melts at ~23°C; often handled as a liquid melt or solution.

-

DCM: Suspected carcinogen. Use in a fume hood.

-

Pressure: The reaction generates

. Do not seal the vessel tightly; use a bubbler or needle vent.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Standard reference for Boc chemistry and stability.

-

Mechanism of Boc Protection . Common Organic Chemistry. Detailed mechanistic steps for amine protection.

-

Catalytic N-tert-Butoxycarbonylation of Amines . Use of DMAP and other catalysts for hindered amines.

-

Santa Cruz Biotechnology . Product page for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine hydrochloride.[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Welcome to the technical support center for the purification of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this chiral amine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine via reductive amination?

A1: The most common impurities stem from the reductive amination process itself.[1][2][3] These can include unreacted starting materials (4-methylbenzaldehyde and 1-methoxy-2-propanamine), the over-alkylated tertiary amine, and byproducts from the reduction of the starting aldehyde to the corresponding alcohol (4-methylbenzyl alcohol). If the reducing agent is not selective, it could also reduce the imine intermediate back to the starting amine.[4]

Q2: My purification by standard silica gel chromatography is giving poor separation and low yield. Why is this happening?

A2: Amines, particularly secondary amines like the target compound, are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak, co-elution with impurities, and irreversible adsorption, resulting in low recovery. The basic nature of the amine causes it to streak on the silica, making sharp separation difficult.

Q3: Is there a way to improve the chromatographic separation on silica gel?

A3: Yes, you can deactivate the silica gel to reduce the unwanted interactions. A common and effective method is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase. This will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved separation. Alternatively, using alumina (basic or neutral) as the stationary phase can be a good option for purifying basic compounds.

Q4: My compound is a mixture of diastereomers. How can I separate them?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or HPLC.[5][6] The key is to find a solvent system that provides sufficient resolution. For challenging separations, preparative HPLC with a suitable stationary phase (normal or reverse phase) is often successful.[5][7] It's important to note that a chiral stationary phase is not necessary for separating diastereomers.[5]

Q5: Can I use crystallization to purify my final product?

A5: Crystallization can be a very effective method for purifying amines, especially for removing minor impurities and for separating diastereomers if one crystallizes preferentially. A common strategy is to convert the amine to its hydrochloride salt by treating it with HCl.[8] These salts often have higher melting points and better-defined crystal structures than the free base, making them more amenable to crystallization.[9]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common purification challenges.

Issue 1: Co-eluting Impurities in Column Chromatography

Symptoms:

-

Broad product peak with shoulders in the chromatogram.

-

Fractions containing the product are contaminated with starting materials or byproducts.

Probable Causes:

-

Insufficient Resolution of the Solvent System: The chosen mobile phase does not provide enough selectivity to separate the target compound from closely eluting impurities.

-

Strong Interaction with Silica Gel: The basic amine interacts strongly with the acidic silica, causing tailing that overlaps with impurity peaks.

-

Presence of Diastereomers: If your synthesis creates a mixture of diastereomers, they may elute very close to each other.[5]

Solutions:

1. Optimization of the Mobile Phase:

-

Systematic Screening: Perform a systematic screening of solvent systems with varying polarities. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Addition of a Modifier: As mentioned in the FAQs, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve peak shape and resolution.

2. Diastereomer Separation:

-

High-Performance Liquid Chromatography (HPLC): For difficult-to-separate diastereomers, HPLC is the method of choice.[5][6] Both normal-phase and reverse-phase columns can be effective.

-

Salt Formation and Crystallization: Converting the diastereomeric mixture to a salt with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can lead to the formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.[5][10]

Experimental Protocol: Diastereomer Separation via Salt Formation and Fractional Crystallization

-

Dissolve the diastereomeric mixture of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of an enantiomerically pure acid (e.g., L-(+)-tartaric acid).

-

Heat the solution gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Analyze the crystalline material and the mother liquor by a suitable method (e.g., chiral HPLC or NMR with a chiral solvating agent) to determine the diastereomeric excess.[11][12]

-

The free base can be recovered by dissolving the salt in water, basifying with a base like sodium hydroxide, and extracting with an organic solvent.[13]

Issue 2: Low Recovery After Purification

Symptoms:

-

The amount of purified product obtained is significantly lower than expected based on the crude yield.

Probable Causes:

-

Irreversible Adsorption on Silica Gel: A significant portion of the amine product may be permanently stuck to the silica column.

-

Product Decomposition: The amine may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica).

-

Volatility of the Product: If the product is volatile, it may be lost during solvent removal under reduced pressure.

Solutions:

1. Minimizing Adsorption:

-

Use of Deactivated Silica or Alumina: As discussed, use silica gel treated with triethylamine or opt for alumina as the stationary phase.

-

Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the product and the stationary phase.

2. Preventing Decomposition:

-

Protecting Group Strategy: If the amine is particularly sensitive, consider protecting it with a suitable protecting group (e.g., Boc or Cbz) before chromatography.[14] The protecting group can be removed after purification.

3. Reducing Volatility Losses:

-

Careful Solvent Removal: When using a rotary evaporator, avoid excessive heat and high vacuum. It is often better to remove the final traces of solvent under a gentle stream of nitrogen.

Issue 3: Product is an Oil and Difficult to Handle

Symptoms:

-

The purified product is a viscous oil that is difficult to weigh and handle.

Probable Cause:

-

Amorphous Nature of the Free Base: Many amines exist as oils at room temperature.

Solution:

1. Conversion to a Crystalline Salt:

-

As previously mentioned, converting the amine to its hydrochloride or another salt can induce crystallization.[8] This not only makes the compound easier to handle but also provides an additional purification step.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolve the purified amine oil in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

A precipitate of the hydrochloride salt should form.

-

Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Visualization of the Purification Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification [chem.rochester.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 13. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

Technical Support Center: Benzylamine Synthesis & Selectivity Control

Current Status: ● Operational Ticket Focus: Preventing Polyalkylation in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Runaway" Nucleophile Problem

User Issue: "I am reacting benzyl chloride with ammonia to get benzylamine, but 40% of my product is dibenzylamine or tribenzylamine. How do I stop at the primary amine?"

Root Cause Analysis: The synthesis of benzylamine via direct ammonolysis of benzyl halides suffers from a fundamental kinetic flaw: Product-Enhanced Nucleophilicity .

-

The benzyl group is electron-donating (via induction to the

-carbon and stabilization of the transition state). -

The resulting primary benzylamine (

) is more nucleophilic than the starting ammonia ( -

The primary amine competes with ammonia for the remaining benzyl halide, leading to secondary and tertiary amines (over-alkylation).

This guide provides three validated workflows to bypass this statistical trap, moving from "Brute Force" kinetics to "Mechanistic" control.

Decision Matrix: Selecting the Right Protocol

Use this decision tree to select the optimal synthesis route based on your constraints (Scale, Purity, Cost).

Figure 1: Strategic decision tree for selecting the optimal benzylamine synthesis pathway.

Standard Operating Procedures (SOPs)

SOP-A: The Delépine Reaction (Recommended for Lab Scale)

Mechanism: Utilizes Hexamethylenetetramine (HMTA) to form a quaternary salt. Crucially, this salt is insoluble in the reaction solvent (CHCl₃), physically removing it from the solution and preventing further alkylation [1].

Protocol:

-

Reagents: Benzyl halide (1.0 equiv), HMTA (1.1 equiv), Chloroform (Solvent).

-

Step 1 (Salt Formation): Dissolve HMTA in Chloroform. Add Benzyl halide slowly. Heat to reflux (approx. 60°C) for 3-4 hours.

-

Observation: A white precipitate (the quaternary ammonium salt) will form.

-

Isolation: Cool and filter the solid. Wash with fresh chloroform. Note: At this stage, over-alkylation is chemically impossible.

-

Step 2 (Hydrolysis): Reflux the solid in ethanolic HCl (conc. HCl:Ethanol 1:4) for 2 hours.

-

Workup: Cool. Filter off the byproduct (ammonium chloride).[1] Basify the filtrate with NaOH to pH >11. Extract with Ether/DCM.

Why it works: The steric bulk of HMTA and the precipitation of the intermediate impose a "hard stop" on the reaction after a single alkylation event.

SOP-B: Reductive Amination (Recommended for Scale-up)

Mechanism: Condensation of benzaldehyde with ammonia to form an imine, followed by in situ reduction. Avoids alkyl halides entirely.

Protocol:

-

Reagents: Benzaldehyde, Ammonia (in MeOH or EtOH), Hydrogenation Catalyst (Raney Ni or Pd/C).

-

Condition: 50-80°C, 10-50 bar H₂ pressure.

-

Critical Control Point: To prevent dibenzylamine formation (via condensation of the product amine with the aldehyde), use a large excess of ammonia (NH₃:Aldehyde ratio > 5:1) [2].

-

Alternative: For bench scale, use Sodium Cyanoborohydride (

) at pH 6. This selectively reduces the imine over the aldehyde.

SOP-C: The Gabriel Synthesis (High Purity Alternative)

Mechanism: Uses potassium phthalimide as a "masked" ammonia source.[2] The nucleophile is chemically incapable of double alkylation due to the imide structure [3].

Protocol:

-

Step 1: React Benzyl Chloride with Potassium Phthalimide in DMF (100°C, 2 hrs).

-

Step 2 (Ing-Manske Procedure): Treat the N-benzylphthalimide with Hydrazine Hydrate in refluxing ethanol.

-

Result: Phthalhydrazide precipitates; primary benzylamine remains in solution.

Comparative Data Analysis

| Parameter | Direct Ammonolysis | Delépine Reaction | Gabriel Synthesis | Reductive Amination |

| Primary Amine Yield | 40-60% (poor) | 85-95% (Excellent) | 80-90% (Good) | 70-90% (Variable) |

| Over-alkylation Risk | High (Runaway) | Zero (Precipitation) | Zero (Protected) | Moderate (Conditions dependent) |

| Atom Economy | High | Low (HMTA waste) | Low (Phthalimide waste) | High |

| Toxicity | Low | Moderate (Chloroform) | Moderate (Hydrazine) | Low (Catalyst handling) |

| Cost | $ |

Troubleshooting & FAQs

Ticket #8492: "I see a dialkyl impurity in my Delépine reaction."

Diagnosis: This is chemically unlikely during the reaction if the protocol is followed.

-

Check 1 (Solvent): Did you use a solvent where the salt dissolves (e.g., water or hot ethanol)? The salt must precipitate to stop the reaction. Switch to Chloroform or Carbon Tetrachloride.

-

Check 2 (Hydrolysis): Incomplete hydrolysis can leave formaldehyde-complexed byproducts. Ensure the acidic reflux is vigorous and sufficiently long.

Ticket #8493: "My Gabriel Synthesis yield is low during the hydrazine step."

Diagnosis: The cleavage of the phthalimide ring can be slow.[3]

-

Resolution: Switch from standard hydrolysis to the Ing-Manske procedure (Hydrazine Hydrate + Ethanol). If a gelatinous precipitate forms (phthalhydrazide salt), add excess HCl to break the complex, filter, then basify.

Ticket #8494: "Can I just use excess ammonia for direct alkylation?"

Analysis: Yes, but the statistics are punishing.

-

The Math: To achieve >90% selectivity for the primary amine, you typically need a 20:1 to 50:1 molar ratio of Ammonia to Benzyl Halide.

-

Operational Hazard: This requires high-pressure vessels and creates massive waste streams of ammonia recovery. It is rarely viable for expensive benzyl halides.

Mechanistic Visualization: The Polyalkylation Trap

This diagram illustrates the kinetic competition that causes yield loss in direct alkylation methods.

Figure 2: The kinetic cascade. Note that k2 > k1 due to the inductive effect of the benzyl group, making the primary amine a better nucleophile than ammonia.

References

-

Surrey, A. R. (1961).[4] "Hexamethylenetetramine-Ammonium Salts."[4] Organic Syntheses, Coll.[1][4] Vol. 5, p. 121.

-

Heinen, A. W., et al. (2000).[5] "Reductive Amination of Benzaldehyde over Pd/C Catalysts." European Journal of Organic Chemistry, 2000(13), 2501–2506.[5]

-

Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.

-

ACS Green Chemistry Institute. (2024). "Reagent Guide: Avoiding Over-alkylation." ACS GCI Pharmaceutical Roundtable.

- Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.

Sources

- 1. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Delépine reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

Technical Support Center: Solubility Optimization for (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

Case ID: SOL-AMINE-001 Status: Open Agent: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility of lipophilic secondary amines[1]

Executive Summary

You are encountering solubility issues with (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine . This molecule is a lipophilic secondary amine .[1] Its poor solubility in neutral aqueous media (pH 7.0–7.[1]4) is a direct consequence of its physicochemical properties: the hydrophobic 4-methyl-benzyl moiety and the alkyl chain dominate its behavior when the amine is in its uncharged (free base) state.

To achieve stable aqueous solutions, you must manipulate the ionization state of the nitrogen atom or encapsulate the hydrophobic domains. This guide provides three validated protocols ranging from simple pH adjustment to advanced supramolecular complexation.[1]

Module 1: pH Adjustment & Salt Formation (Primary Solution)

The Science: Secondary amines typically exhibit a pKa between 9.5 and 10.5 [1].[1] At physiological pH (7.4), a significant portion of the molecule may remain unprotonated (free base), leading to precipitation. By lowering the pH below the pKa, you force the equilibrium toward the cationic (protonated) form, which is highly water-soluble due to ion-dipole interactions.

Diagnostic FAQ

Q: Why does my solution precipitate when I add it to PBS (pH 7.4)? A: You are likely introducing the compound as a salt (e.g., HCl salt) into a buffered system that forces the pH back up. If the final pH > 8.0, the amine deprotonates, reverts to its lipophilic free base form, and crashes out of solution.

Protocol A: In-Situ Salt Formation (Standard)

Use this for stock solutions where acidic pH is chemically tolerated.[1]

-

Calculate Stoichiometry: Determine the molar mass of your free base.[1] You need 1.05 equivalents of acid (HCl or Citric Acid) per mole of amine.[1]

-

Dissolution:

-

Weigh the target amount of amine free base.

-

Add 0.1 M HCl (aqueous) dropwise while vortexing.

-

Target Concentration: Up to 50 mM is typically achievable.[1]

-

-

Verification: The solution should be clear. If hazy, sonicate for 5 minutes at 40°C.

Protocol B: Buffer Compatibility Check

Use this before adding to cell culture media.

| Buffer System | Risk Level | Recommendation |

| Water (unbuffered) | Low | Stable as HCl salt.[1] pH will be acidic (~4-5).[1] |

| PBS (pH 7.4) | High | Risk of precipitation.[1] Keep concentration < 100 µM.[1] |

| Acetate Buffer (pH 5.0) | Low | Excellent stability.[1] Recommended for intermediate dilutions.[1] |

Module 2: Cosolvent Strategies (Neutral pH Applications)

The Science: If your experiment cannot tolerate acidic conditions (e.g., certain enzymatic assays), you must reduce the dielectric constant of the solvent to accommodate the hydrophobic 4-methyl-benzyl group.

Diagnostic FAQ

Q: DMSO is toxic to my cells at high concentrations. What is the limit? A: Most mammalian cells tolerate 0.1% to 0.5% v/v DMSO.[1] You must prepare a high-concentration stock (e.g., 100 mM) in pure DMSO, then dilute rapidly into the assay medium to avoid "shock precipitation."

Protocol C: The "Solvent Shift" Method

-

Primary Stock: Dissolve the amine in 100% DMSO or Ethanol to 50–100 mM.[1]

-

Intermediate Dilution (Critical Step):

-

Final Dilution: Add the Intermediate Mix to your aqueous buffer. The PEG acts as a dispersant, preventing the rapid crystal growth of the free base [2].

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For maximum solubility without pH modification or high solvent loads, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the 4-methyl-benzyl ring, while the hydrophilic outer shell ensures water solubility [3].

Diagnostic FAQ

Q: How much Cyclodextrin do I need? A: A molar ratio of 1:2 (Drug:CD) is usually the starting point, but for practical lab formulations, a 10% w/v HP-β-CD solution is the standard "catch-all" vehicle.

Protocol D: Molecular Encapsulation

-

Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

-

Complexation:

-

Add the amine (solid or DMSO stock) to the CD solution.

-

Shake/Rotate for 2–4 hours at room temperature.

-

The solution should remain clear.

-

-

Usage: This solution can often be injected directly (IV/IP) or applied to cells with minimal toxicity compared to DMSO.[1]

Visual Troubleshooting Guides

Figure 1: Solubility Strategy Decision Matrix

Caption: Logical workflow for selecting the optimal solubilization method based on experimental pH constraints.

Figure 2: In-Situ Salt Formation Workflow

Caption: Step-by-step mechanism for converting the lipophilic free base into a hydrophilic salt species.

References

-

PubChem. (n.d.).[1] Amine pKa Data and Physicochemical Properties. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]

-

FDA. (2021).[1] Q3C(R8) Impurities: Guidance for Industry (Solvents). U.S. Food and Drug Administration.[1] [Link]

Sources

Technical Support Center: HPLC Analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine. It is structured to anticipate and resolve common challenges encountered during method development and routine analysis, ensuring robust and reliable results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Method Development

This section addresses the initial questions that arise when developing a new HPLC method for a novel compound like (2-Methoxy-1-methyl-ethyl)-(4-methyl-benzyl)-amine.

Q1: What are the critical physicochemical properties of this analyte to consider for HPLC?

Answer: Understanding the analyte's structure is the cornerstone of method development.

-

Structure and Functionality: The molecule is a secondary amine with a p-substituted benzyl group and an ether linkage.

-

Amine Group: This is the most critical functionality. It is basic and will be protonated (carry a positive charge) at acidic to neutral pH. This basicity is the primary cause of potential peak tailing due to interactions with silica-based columns.[1][2]

-

Benzyl Group: This aromatic ring is the chromophore, meaning it absorbs UV light, making UV detection a suitable choice. Benzylamine and its derivatives typically exhibit UV absorbance maxima around 254-265 nm.[3][4]

-

Overall Polarity: The combination of the aromatic ring and aliphatic/ether chain gives the molecule an intermediate polarity, making it well-suited for reversed-phase chromatography.

-

Q2: What is the recommended starting point for HPLC column selection?

Answer: The primary challenge is mitigating the interaction between the basic amine and the column's stationary phase.

-

Initial Choice (Workhorse Column): A modern, high-purity, end-capped C18 column is a universal starting point. End-capping neutralizes many of the acidic silanol groups on the silica surface that cause peak tailing with basic compounds.[1]

-

Alternative for Persistent Tailing: If peak shape is poor on a standard C18, consider a "base-deactivated" or "polar-embedded" phase column.

-

Base-Deactivated Columns: These have a proprietary surface treatment to further reduce accessible silanols.

-

Polar-Embedded Columns: These have a polar group (like an amide or carbamate) embedded near the base of the alkyl chain.[5] This creates a hydration layer on the silica surface, which shields the analyte from interacting with residual silanols.

-

A good HPLC column is defined by consistent production quality and excellent batch-to-batch reproducibility.[6] The choice is not about finding a "good" C18, but one that is most suitable for your analyte.[6]

Q3: How should I approach mobile phase selection and pH control?

Answer: Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of basic analytes.[7]

-

Solvents: A simple starting point is a gradient of Acetonitrile (ACN) and water. Methanol can be substituted for ACN to alter selectivity if needed.

-

pH Control is Critical: The pH of the mobile phase dictates the ionization state of both the analyte and the column's residual silanol groups.[7]

-

Low pH (2.5 - 3.5): This is the most common and recommended starting range. At this pH, the secondary amine on your analyte will be fully protonated (BH+). More importantly, the acidic silanol groups (Si-OH) on the column packing are fully protonated and neutral.[8] This minimizes the strong ionic interaction that causes peak tailing, leading to sharper, more symmetric peaks.[1][8]

-

Buffer Selection: Use a buffer to maintain a stable pH. A 10-25 mM solution of phosphate or formate is appropriate. For example, prepare the aqueous portion of the mobile phase with 0.1% formic acid or phosphoric acid, adjusting to the target pH.

-

Q4: What are the ideal detector settings?

Answer: Based on the benzyl chromophore, a UV detector is the most straightforward choice.

-

Wavelength: Start at 254 nm .

-

Best Practice: To confirm the optimal wavelength, run a "peak scan" or "PDA scan" on a relatively concentrated standard. This will show the full UV-Vis spectrum of the analyte and identify the true absorbance maximum (λ-max), which may provide higher sensitivity.

Summary of Recommended Starting Conditions

| Parameter | Recommended Starting Condition | Rationale & Key Considerations |

| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm (High-purity, end-capped) | Good first choice for reversed-phase. Ensure it's a modern column with minimal silanol activity. |

| Mobile Phase A | 0.1% Formic Acid in Water (approx. pH 2.7) | Low pH protonates silanols, minimizing peak tailing for the basic analyte.[1][8] |

| Mobile Phase B | Acetonitrile (ACN) | Common organic solvent, provides good peak shapes for many compounds. |

| Gradient | 10% to 90% B over 15 minutes | A generic "scouting" gradient to determine the approximate elution time. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Using a column oven ensures retention time reproducibility. |

| Detection | UV at 254 nm | Benzyl group provides strong UV absorbance.[3][4] Confirm λ-max with a PDA scan. |

| Injection Vol. | 5 - 10 µL | A reasonable starting volume to avoid overloading. |

| Sample Diluent | Mobile Phase A / Water:ACN (90:10) | Crucial to dissolve the sample in a solvent weaker than or equal to the initial mobile phase to prevent peak distortion. |

Part 2: Troubleshooting Guide